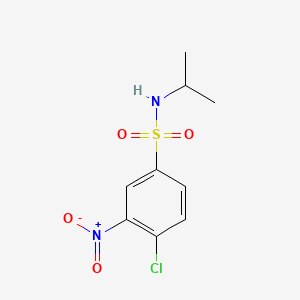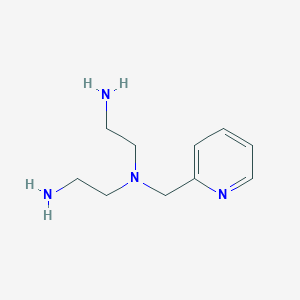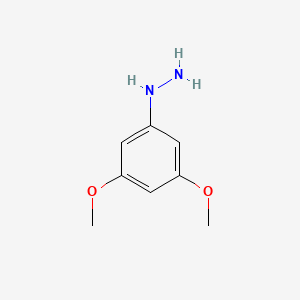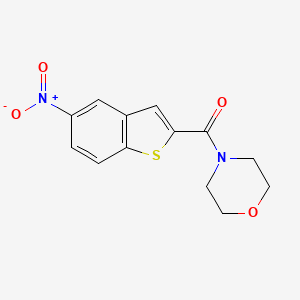
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione
概要
説明
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The compound’s structure consists of a triazine ring substituted with three 3,4-dichlorophenyl groups, making it a highly chlorinated aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the reaction of cyanuric chloride with 3,4-dichloroaniline under controlled conditions . The reaction typically involves the following steps:
Nucleophilic Substitution: Cyanuric chloride reacts with 3,4-dichloroaniline in the presence of a base such as triethylamine or pyridine.
Heating: The reaction mixture is heated to facilitate the substitution of chlorine atoms on the triazine ring with 3,4-dichlorophenyl groups.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix cyanuric chloride and 3,4-dichloroaniline.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Automated Purification: Automated systems are employed for purification, including filtration, recrystallization, and drying.
化学反応の分析
Types of Reactions
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives are formed through nucleophilic substitution.
Oxidized or Reduced Products: Oxidation or reduction reactions yield different oxidation states of the triazine ring.
Hydrolysis Products: Hydrolysis leads to the formation of smaller fragments and breakdown products.
科学的研究の応用
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
作用機序
The mechanism of action of 1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells, inhibiting their function.
Pathways Involved: It interferes with key biochemical pathways, leading to cell death or inhibition of cell growth.
Binding Interactions: The triazine ring and chlorophenyl groups interact with target molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane-2,4,6-trione: Similar structure but with 4-chlorophenyl groups instead of 3,4-dichlorophenyl groups.
1,3,5-Tris(3-chlorophenyl)-1,3,5-triazinane-2,4,6-trione: Contains 3-chlorophenyl groups, differing in the position of chlorine substitution.
1,3,5-Tris(2,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione: Substituted with 2,4-dichlorophenyl groups.
Uniqueness
1,3,5-Tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3- and 4-chlorine atoms on the phenyl rings enhances its reactivity and potential biological activity compared to other similar compounds .
特性
IUPAC Name |
1,3,5-tris(3,4-dichlorophenyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl6N3O3/c22-13-4-1-10(7-16(13)25)28-19(31)29(11-2-5-14(23)17(26)8-11)21(33)30(20(28)32)12-3-6-15(24)18(27)9-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQGHKORJYZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327531 | |
| Record name | NSC664259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98329-02-3 | |
| Record name | NSC664259 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(3,4-dichlorphenyl)-1,3,5-triazin-2,4,6-trion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)





![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)



